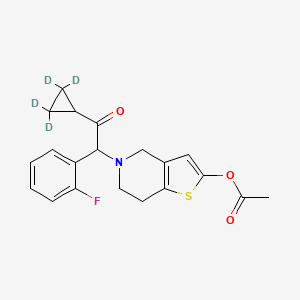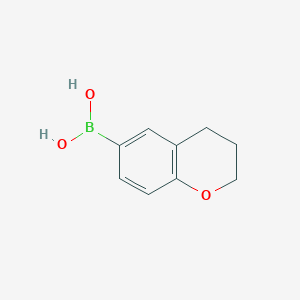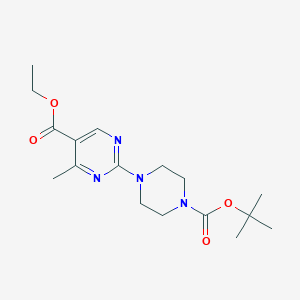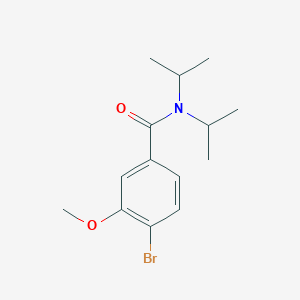![molecular formula C14H13ClO4 B1487549 2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one CAS No. 1248907-44-9](/img/structure/B1487549.png)
2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one
Overview
Description
The compound “2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one” is a pyran derivative. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. The “2-(chloromethyl)” and “5-[(3-methoxybenzyl)oxy]” parts suggest substitutions at the 2nd and 5th positions of the pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyran ring, a chloromethyl group (-CH2Cl) at the 2nd position, and a 3-methoxybenzyl group (-CH2C6H4OCH3) at the 5th position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substitutions. For example, the presence of the chloromethyl group might make the compound more reactive, while the methoxybenzyl group could influence its polarity .Scientific Research Applications
1. Pyranone Rearrangement and Synthesis
2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one is involved in the synthesis and rearrangement of various chemical structures. For instance, its conversion to 2-amino-5-hydroxy-6-methoxybenzothiazole hydrochloride under mild conditions has been documented, showcasing its potential in the creation of benzothiazoles (White, Schwan, & Alaimo, 1980).
2. Oxidative Difunctionalization
The compound is a key player in oxidative difunctionalization processes. Studies have shown that 2-amino-4H-pyrans, a related category, can undergo geminal dialkoxylation and other reactions, indicating the versatile nature of these compounds in chemical transformations (Mandha et al., 2012).
3. Substituted Pyrans Synthesis
Substituted 2-aminobenzo[b]pyrans are synthesized through condensation processes involving compounds like this compound. These syntheses contribute to the development of new molecular structures with potential applications in various fields of chemistry and biology (Shestopalov, Emelianova, & Nesterov, 2003).
4. Role in the Synthesis of Tetrahydrobenzo[b]Pyran Derivatives
The compound is also instrumental in the synthesis of tetrahydrobenzo[b]pyran derivatives. These derivatives have been synthesized in various conditions, reflecting the adaptability of this compound in different chemical environments and its utility in creating complex organic structures (Patra & Mahapatra, 2010).
5. Biological Activity of Derivatives
Derivatives of this compound have shown biological activity. For instance, certain derivatives exhibit herbicidal and growth regulatory activity, indicating potential applications in agriculture and related fields (Veverka & Kráľovičová, 1990).
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-5-[(3-methoxyphenyl)methoxy]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4/c1-17-11-4-2-3-10(5-11)8-19-14-9-18-12(7-15)6-13(14)16/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVENVYMKNDRSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1487467.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)

![6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1487473.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1487477.png)

![3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1487479.png)

![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide](/img/structure/B1487482.png)

![2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B1487486.png)

